molecular formula C19H15ClN2O6 B10930553 2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

Cat. No.: B10930553
M. Wt: 402.8 g/mol
InChI Key: NCSHSWXZZFKDPN-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-nitrophenoxy)-N~1~-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide is a complex organic compound that belongs to the class of phenoxypropanamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-nitrophenoxy)-N~1~-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide typically involves a multi-step process:

    Nitration and Chlorination: The starting material, phenol, undergoes nitration to introduce a nitro group, followed by chlorination to add a chloro group at specific positions on the aromatic ring.

    Ether Formation: The chloronitrophenol is then reacted with an appropriate alkylating agent to form the phenoxy ether linkage.

    Amide Formation: The resulting phenoxy compound is then coupled with 4-methyl-2-oxo-2H-chromen-7-ylamine under amide bond-forming conditions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of 2-(2-chloro-4-nitrophenoxy)-N~1~-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C), iron powder (Fe) with hydrochloric acid (HCl)

    Substitution: Sodium hydride (NaH), potassium carbonate (K~2~CO~3~)

Major Products

    Oxidation: Oxidized chromenyl derivatives

    Reduction: Amino derivatives of the original compound

    Substitution: Phenoxy derivatives with various substituents replacing the chloro group

Scientific Research Applications

2-(2-Chloro-4-nitrophenoxy)-N~1~-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Material Science: Due to its unique structural features, the compound is explored for use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are investigated to understand its mechanism of action and potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-nitrophenoxy)-N~1~-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, and with DNA topoisomerases, which are crucial for DNA replication and repair.

    Pathways Involved: The compound modulates signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4-nitrophenoxy)-N~1~-(4-methyl-2-oxo-2H-chromen-3-yl)propanamide
  • 2-(2-Chloro-4-nitrophenoxy)-N~1~-(4-methyl-2-oxo-2H-chromen-5-yl)propanamide
  • 2-(2-Chloro-4-nitrophenoxy)-N~1~-(4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Uniqueness

2-(2-Chloro-4-nitrophenoxy)-N~1~-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide is unique due to the specific positioning of the chromenyl group at the 7th position, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C19H15ClN2O6

Molecular Weight

402.8 g/mol

IUPAC Name

2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxochromen-7-yl)propanamide

InChI

InChI=1S/C19H15ClN2O6/c1-10-7-18(23)28-17-8-12(3-5-14(10)17)21-19(24)11(2)27-16-6-4-13(22(25)26)9-15(16)20/h3-9,11H,1-2H3,(H,21,24)

InChI Key

NCSHSWXZZFKDPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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